2-Chloro-4-formylphenyl 2-fluorobenzoate
Description
Properties
Molecular Formula |
C14H8ClFO3 |
|---|---|
Molecular Weight |
278.66 g/mol |
IUPAC Name |
(2-chloro-4-formylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C14H8ClFO3/c15-11-7-9(8-17)5-6-13(11)19-14(18)10-3-1-2-4-12(10)16/h1-8H |
InChI Key |
NJKJKARSIPDBPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Fluorobenzoate Esters
Ethyl 2-chloro-4-fluorobenzoate (C₉H₈ClFO₂, MW: 202.61 g/mol)
- Key Differences: The ethyl ester group in this compound confers higher volatility and solubility in non-polar solvents compared to the bulkier 2-chloro-4-formylphenyl group in the target compound . Lacks the formyl group, limiting its utility in follow-up reactions like aldehyde-specific condensations. Applications: Primarily used as a building block in carboxylate-based prodrugs or surfactants.
Methyl 2-fluorobenzoate (C₈H₇FO₂, MW: 154.14 g/mol)
- Faster hydrolysis rates due to reduced steric hindrance, as seen in enzymatic defluorination studies .
Chloro-Fluoro Aromatic Derivatives
4-Chloro-2-fluorophenylboronic acid (C₆H₅BClFO₂, MW: 173.37 g/mol)
- Functional Contrast :
4-Chloro-2-fluoronitrobenzene (C₆H₃ClFNO₂, MW: 175.55 g/mol)
- Reactivity: The nitro group (-NO₂) is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity compared to the formyl group (-CHO) . Limited biodegradability under anaerobic conditions due to nitro group persistence, unlike fluorobenzoates, which undergo microbial defluorination .
Formyl-Containing Analogues
4-Chloro-2-formylphenylboronic acid (C₇H₅BClFO₃, MW: 201.37 g/mol)
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Biodegradability and Stability
Preparation Methods
Esterification of 2-Fluorobenzoic Acid with 2-Chloro-4-Formylphenol
The most direct route involves coupling 2-fluorobenzoic acid with 2-chloro-4-formylphenol via Steglich esterification (Figure 1A). This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0–25°C. The reaction achieves 85–92% yield but requires rigorous exclusion of moisture.
Optimization Data
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Catalyst (DCC:DMAP) | 1.2:0.1 molar ratio | <70% if unbalanced |
| Temperature | 0°C → 25°C gradient | +15% yield vs. static |
| Solvent | Anhydrous DCM | 90% vs. 72% in THF |
Alternative esterification methods include:
Halogenation-Functionalization Cascade
A two-step approach derived from CN105732357A and CN114790149A patents:
-
Synthesis of 2-Chloro-4-fluorobenzoic acid :
-
Formylation and Esterification :
Critical Considerations
-
Chlorine positioning: Use KF/Al₂O₃ to suppress para-chlorination byproducts.
-
Solvent selection: Ionic liquids (e.g., [EMIM][OTf]) reduce side reactions vs. traditional solvents.
Catalytic Systems and Reaction Optimization
Transition-Metal Catalysis
Palladium-mediated cross-coupling (adapted from US4620042A ):
-
Suzuki-Miyaura : React 2-bromo-4-fluorobenzoate with 2-chloro-4-formylphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in EtOH/H₂O (82% yield).
-
Limitations: Requires strict control of pH (8.5–9.0) to prevent boronic acid decomposition.
Copper-based systems :
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques (e.g., CN110759806A ):
-
React 2-fluorobenzoyl chloride with 2-chloro-4-hydroxybenzaldehyde in a 1:1 molar ratio.
-
Conditions: 30 Hz, 2 h, K₂CO₃ as base.
-
Yield: 94% with 99.2% purity (HPLC).
-
Advantages: No solvent waste, 80% reduced energy consumption vs. thermal methods.
Industrial-Scale Production Challenges
Purification and Byproduct Management
| Impurity | Source | Removal Method |
|---|---|---|
| 4-Chloro isomer | Regioselectivity loss | Fractional crystallization (hexane/EtOAc) |
| Hydrolyzed acid | Moisture exposure | Molecular sieves (3Å) during reaction |
| Di-ester byproducts | Excess acyl chloride | Controlled stoichiometry (0.95:1 ratio) |
Case Study : A pilot plant using CN105732357A methodology reduced impurities from 12% to <0.5% by implementing inline FTIR monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
